Product packaging for 2-(iodomethyl)-6-methyloxane(Cat. No.:CAS No. 1849261-88-6)

2-(iodomethyl)-6-methyloxane

Cat. No.: B6166753
CAS No.: 1849261-88-6
M. Wt: 240.1
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Description

2-(Iodomethyl)-6-methyloxane (CAS 1849261-88-6) is a six-membered cyclic ether with a molecular weight of 240.1 g/mol and the molecular formula C 7 H 13 IO . This compound serves as a highly versatile and reactive synthon in organic synthesis, primarily due to the presence of an iodomethyl group on the oxane scaffold . The carbon-iodine bond is a superior leaving group, making this molecule an excellent electrophilic building block for nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds . Its primary research value lies in its application as a key intermediate for constructing complex target molecules, including novel candidates for pharmaceuticals and agrochemicals, as well as for the development of diverse heterocyclic systems . The oxane ring is a fundamental structural unit found in numerous natural products, such as pyranose sugars, and is also a key scaffold in various pharmaceutically active molecules . The reactivity of this compound is characterized by the iodomethyl group, which allows for predictable and regioselective transformations. Compared to its chloromethyl or bromomethyl analogs, the iodomethyl derivative offers enhanced reactivity. When planning syntheses, researchers should note that the stereochemistry of the substituted oxane ring can profoundly influence the outcome of subsequent reactions and the biological activity of final products . Multi-step asymmetric syntheses utilizing chiral auxiliaries or catalysts can be employed to access enantiomerically enriched forms of such scaffolds . This compound is intended for research purposes only and must not be used for human or veterinary applications .

Properties

CAS No.

1849261-88-6

Molecular Formula

C7H13IO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Iodomethyl 6 Methyloxane and Its Analogues

Direct Iodination Strategies and Mechanistic Considerations

Direct iodination of a pre-formed 2-methyloxane ring presents a challenge in terms of regioselectivity and stereoselectivity. The two primary carbons for functionalization are the methyl group and the methylene (B1212753) group at the 6-position, and the methine and methylene groups alpha to the ether oxygen.

Regioselective and Stereoselective Halogenation Approaches to Oxanes

Regioselective halogenation of oxanes can be challenging due to the similar reactivity of multiple C-H bonds. However, strategies involving the conversion of a pre-existing functional group, such as a hydroxyl group, offer a high degree of control. For instance, a one-pot mesylation and iodination of alcohols in a tetrahydropyran (B127337) ring can proceed via a stereospecific SN2 reaction with complete inversion of configuration. This method has been demonstrated to be effective on a gram scale, highlighting its synthetic utility acs.org.

Another powerful strategy for introducing an iodo group with regioselectivity is the Prins cyclization. The reaction of homoallylic alcohols with aldehydes in the presence of a Lewis acid and an iodine source can yield 4-iodo-2,6-disubstituted tetrahydropyrans researchgate.net. The regioselectivity is inherent to the mechanism of the cyclization. Subsequent elimination reactions can then be employed to generate dihydropyrans, which can be further functionalized researchgate.net.

Transition-Metal-Catalyzed and Metal-Free Iodination Pathways

Transition-Metal-Catalyzed Pathways: While less common for direct C-H iodination of simple ethers, transition-metal catalysis is a powerful tool for C-C and C-heteroatom bond formation. Silylation of aryl iodides, for example, can be achieved with various transition-metal catalysts, demonstrating the reactivity of C-I bonds in such systems organic-chemistry.org. The principles of C-H activation and functionalization catalyzed by transition metals could potentially be applied to the α-position of ethers, though this remains a developing area for iodination.

Metal-Free Iodination Pathways: Metal-free iodination methods offer an attractive alternative, often employing molecular iodine in conjunction with an oxidant or a radical initiator.

Electrophilic Iodination: The combination of molecular iodine with a suitable oxidant can generate a more electrophilic iodine species capable of reacting with C-H bonds. For instance, a mixture of bis(methanesulfonyl) peroxide and iodide has been shown to be effective for the regioselective iodination of (hetero)arenes d-nb.info. While direct application to oxanes is not extensively documented, the principle of generating a potent electrophilic iodine source is relevant.

Radical Iodination: Free-radical halogenation is a classic method for functionalizing alkanes, and similar principles can be applied to ethers wikipedia.org. The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. However, direct iodination of alkanes using molecular iodine is a reversible process, which can limit its synthetic utility youtube.com. To drive the reaction forward, oxidizing agents are often used to remove the hydrogen iodide byproduct youtube.com. The use of initiators can generate halogen radicals for the substitution of C-H bonds wikipedia.org. It's important to note that free-radical halogenation can sometimes lack selectivity, leading to a mixture of products wikipedia.org. A combination of iodine and an ammonium iodide has been shown to catalyze the aziridination of styrenes via a radical pathway, indicating the potential for iodine-based radical generation under metal-free conditions organic-chemistry.org. The development of iodanyl radicals from diiodides through electrocatalysis also presents a modern approach to radical C-N bond formation, which could potentially be adapted for C-I bond formation nih.gov.

Multi-Step Asymmetric Synthesis of Chiral 2-(Iodomethyl)-6-methyloxane

To achieve high levels of stereocontrol, multi-step syntheses are often employed, establishing the desired stereocenters sequentially.

Enantioselective Routes to Substituted Oxane Scaffolds Utilizing Chiral Auxiliaries and Catalysts

The asymmetric synthesis of 2,6-disubstituted tetrahydropyrans is a well-established field, providing access to chiral scaffolds that can be further elaborated to this compound.

Chiral Auxiliaries: Chiral auxiliaries, such as the Evans oxazolidinones, are powerful tools for directing stereoselective transformations researchgate.netsantiago-lab.comnih.gov. These auxiliaries are temporarily attached to the substrate to control the facial selectivity of reactions like alkylations and aldol (B89426) condensations researchgate.netwilliams.edu. After the desired stereocenter is set, the auxiliary can be removed santiago-lab.com. This methodology allows for the predictable and high-yielding synthesis of enantiomerically enriched building blocks.

Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinoneAsymmetric alkylation, aldol reactionsProvides high diastereoselectivity
Camphor-derived auxiliariesAsymmetric Diels-Alder reactionsDerived from inexpensive natural sources

Chiral Catalysts: The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. A variety of catalytic systems have been developed for the enantioselective synthesis of 2,6-disubstituted oxanes.

Metal Catalysis: Transition-metal complexes with chiral ligands can catalyze reactions with high enantioselectivity. For example, palladium-pincer catalysts have been used in the asymmetric synthesis of chiral 2,6-disubstituted cuneanes kyoto-u.ac.jp. Copper(II)-bisphosphine complexes have been shown to catalyze olefin migration and Prins cyclization to afford substituted tetrahydropyrans with excellent diastereoselectivities nih.gov. A tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization has been developed for the synthesis of 2,6-cis-disubstituted tetrahydropyrans with excellent enantioselectivity (up to 99.9% ee) and diastereoselectivity (up to 99:1 cis/trans) nih.gov.

Organocatalysis: Organocatalysis has emerged as a powerful strategy in asymmetric synthesis. Chiral amines, for example, can activate α,β-unsaturated aldehydes towards enantioselective conjugate addition, which can be followed by a cyclization to form substituted oxanes pkusz.edu.cnresearchgate.net. This approach allows for the construction of complex molecules with high enantiocontrol under mild conditions pkusz.edu.cn.

Diastereoselective Control in Iodomethyl Group Installation

Once a chiral 6-methyloxane scaffold is established, the iodomethyl group must be installed with control over the relative stereochemistry.

One effective strategy involves the diastereoselective alkylation of an enolate derived from a chiral precursor. For example, an N-propionyl oxazolidinone can be deprotonated to form a chelated (Z)-enolate. Subsequent alkylation with an electrophile, such as allyl iodide, proceeds from the less hindered face, leading to a high degree of diastereoselectivity williams.edu. This product can then be further manipulated to install the iodomethyl group.

Alternatively, the stereochemistry can be controlled during the ring-forming step. A tandem olefin migration and Prins cyclization catalyzed by a copper(II) triflate–bisphosphine complex provides substituted tetrahydropyran derivatives with excellent diastereoselectivities nih.gov. Similarly, an intramolecular oxy-Michael strategy can be employed for the diastereoselective construction of substituted tetrahydropyrans researchgate.net. By carefully choosing the starting materials and reaction conditions, the desired relative stereochemistry of the methyl and a precursor to the iodomethyl group can be set during the cyclization. For instance, treatment of 6-methyl-tetrahydropyran derivatives with a 1'-mesyloxy group at the C2-side chain with Me3Al can lead to the stereoselective insertion of a methyl group at the C2-position to give 2,6-syn-dimethyl-tetrahydropyran derivatives lookchem.com. A similar strategy could be envisioned for the introduction of an iodomethyl precursor.

Cyclization Reactions in the Formation of this compound Ring Systems

Intramolecular cyclization reactions are a powerful and convergent strategy for the synthesis of the this compound ring system. A common approach is the acid-catalyzed cyclization of a hydroxy-alkene, where the stereochemistry of the substituents can be controlled by the geometry of the starting material and the reaction conditions.

A highly efficient one-pot process involving a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization has been developed for the synthesis of 2,6-cis-disubstituted tetrahydropyrans nih.gov. This method provides a concise route to chiral oxane scaffolds.

The Prins cyclization, as mentioned earlier, is another key cyclization strategy. The reaction of a homoallylic alcohol with an aldehyde, promoted by a Lewis acid, can directly lead to the formation of a substituted tetrahydropyran ring. By using an iodine-containing reagent, an iodo-functionalized tetrahydropyran can be obtained directly researchgate.net.

Cyclization StrategyKey Features
Asymmetric Hydrogenation/Oxa-Michael CyclizationOne-pot, high enantioselectivity and diastereoselectivity
Prins CyclizationConvergent, can introduce iodine during cyclization

Intramolecular Etherification and Related Ring-Forming Processes

Intramolecular etherification, a powerful strategy for the formation of cyclic ethers, is a key method for synthesizing the oxane ring of this compound. This process involves the reaction of a hydroxyl group with a leaving group within the same molecule to form a cyclic ether. The Williamson ether synthesis is a classic example of this type of reaction, where an alkoxide nucleophilically attacks an alkyl halide. masterorganicchemistry.comorganic-chemistry.org

In the context of this compound synthesis, a suitable acyclic precursor containing a hydroxyl group and a leaving group (such as a halide or sulfonate ester) at appropriate positions is required. The reaction is typically promoted by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. The subsequent intramolecular SN2 reaction leads to the formation of the oxane ring.

The regioselectivity and stereoselectivity of the cyclization are critical aspects of this methodology. The stereochemistry of the final product is influenced by the stereocenters present in the starting material and the reaction conditions. For instance, the use of chiral starting materials can lead to the formation of enantiomerically pure or enriched products.

Table 1: Examples of Intramolecular Etherification for Oxane Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
(R)-7-iodohept-1-en-3-olNaH, THF, 0 °C to rt(R)-2-(iodomethyl)-6-methyloxane85Fictional Example
(S)-1-iodooctan-4,7-diolTsCl, pyridine; then NaH, THFcis-2-(iodomethyl)-6-methyloxane78Fictional Example

This table is for illustrative purposes and does not represent actual experimental data.

Application of Prins-type and Other Cyclization Reactions for Oxane Formation

The Prins reaction and its variants are powerful carbon-carbon and carbon-oxygen bond-forming reactions that can be utilized for the construction of oxane rings. researchgate.netwikipedia.org The classical Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. wikipedia.org In the context of oxane synthesis, a homoallylic alcohol can react with an aldehyde in the presence of a Lewis acid to form a tetrahydropyran ring. beilstein-journals.org

This cyclization proceeds through an oxocarbenium ion intermediate, which is then attacked by the internal hydroxyl group to form the cyclic ether. The stereochemical outcome of the Prins cyclization is often controlled by the geometry of the alkene and the reaction conditions, allowing for the synthesis of specific diastereomers. nih.gov The use of chiral catalysts can also induce enantioselectivity in the reaction.

Modifications of the Prins reaction, such as the halo-Prins reaction, where a halogen atom acts as the nucleophile, can be particularly useful for the synthesis of halogenated oxanes like this compound. wikipedia.org Silyl-Prins cyclizations, which utilize alkenylsilanes, offer advantages such as higher reaction rates and selectivities. uva.es

Table 2: Prins-type Cyclization for the Synthesis of Oxane Derivatives

Alkene/AlkyneCarbonyl CompoundCatalyst/ReagentsProductDiastereoselectivityReference
(E)-Hept-5-en-1-olFormaldehydeSnCl4, CH2Cl2, -78 °C2-methyloxanecis:trans = 90:10Fictional Example
1-((trimethylsilyl)ethynyl)hexan-4-olAcetaldehydeTMSOTf, CH2Cl2, -78 °C2,6-dimethyloxaneNot specifiedFictional Example

This table is for illustrative purposes and does not represent actual experimental data.

Chemoenzymatic and Biocatalytic Approaches to Oxane Derivatives

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of complex molecules like oxane derivatives. nih.govnih.gov These approaches utilize enzymes or whole microorganisms to catalyze specific chemical transformations, often with high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.com

For the synthesis of oxane derivatives, enzymes such as lipases, hydrolases, and oxidoreductases can be employed. For example, a kinetic resolution of a racemic alcohol precursor using a lipase can provide an enantiomerically pure starting material for subsequent chemical transformations to form the oxane ring.

Furthermore, biocatalytic cyclization reactions can directly form the oxane ring. Engineered enzymes, such as polyketide synthases or terpene cyclases, have the potential to be harnessed for the synthesis of specific oxane structures. While the direct enzymatic synthesis of this compound may not be established, the principles of chemoenzymatic synthesis provide a promising avenue for the development of novel and sustainable routes to this and related compounds.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Iodomethyl 6 Methyloxane

Nucleophilic Substitution Reactions Involving the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the primary site for nucleophilic attack due to the electrophilic nature of the carbon and the ability of iodide to act as a good leaving group.

The interconversion of the iodomethyl group to other functional groups can proceed through either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism. The preferred pathway is influenced by several factors, including the structure of the haloalkane, the nature of the nucleophile, and the solvent. byjus.comlibretexts.org

SN2 Mechanism: This pathway involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. byjus.comleah4sci.com This mechanism is favored for primary halides like 2-(iodomethyl)-6-methyloxane due to the relatively unhindered nature of the reaction center. libretexts.orgorganic-chemistry.org SN2 reactions result in an inversion of stereochemistry at the reaction site. organic-chemistry.orgck12.org A strong nucleophile and a polar aprotic solvent typically favor the SN2 pathway. libretexts.orgleah4sci.com

SN1 Mechanism: In contrast, the SN1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. byjus.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com While less common for primary halides, conditions that stabilize a primary carbocation, such as the presence of a polar protic solvent, can promote an SN1 pathway. byjus.comlibretexts.org SN1 reactions typically lead to a mixture of stereoisomers (racemization) if the reaction center is chiral. organic-chemistry.orgmasterorganicchemistry.com

The following table summarizes the key differences between the SN1 and SN2 reaction pathways:

FeatureSN1 ReactionSN2 Reaction
Molecularity UnimolecularBimolecular
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Substrate Structure Favored by tertiary > secondaryFavored by methyl > primary > secondary
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Favored by polar protic solventsFavored by polar aprotic solvents

The iodomethyl group of this compound can react with a wide range of nucleophiles, leading to the formation of various functionalized oxane derivatives. The selectivity of these reactions is often dependent on the strength and nature of the nucleophile.

Common nucleophiles and their corresponding products include:

Hydroxide and alkoxides: Form alcohols and ethers, respectively.

Amines: Produce substituted amines. organic-chemistry.org

Thiolates: Yield thioethers.

Cyanide: Results in the formation of nitriles.

Azide: Leads to the synthesis of azides. wikipedia.org

The reactivity of the nucleophile plays a crucial role in determining the reaction outcome. Stronger nucleophiles will generally react faster and are more likely to follow an SN2 pathway. leah4sci.com In cases where multiple reaction pathways are possible, the choice of nucleophile can influence the selectivity towards a particular product. For instance, the use of bulky nucleophiles may favor elimination reactions over substitution.

Rearrangement Reactions Facilitated by the Iodomethyl Group or Oxane Ring

The presence of the iodomethyl group and the oxane ring can facilitate various rearrangement reactions, often proceeding through cationic intermediates.

Iodine-mediated reactions can induce skeletal rearrangements in cyclic ethers. nih.gov These transformations can involve the formation of new carbon-carbon bonds and may lead to ring expansion or contraction. rsc.org Such rearrangements are often initiated by the interaction of iodine with the oxane ring oxygen or the iodomethyl group, leading to the formation of reactive intermediates that can undergo structural reorganization. nih.gov Hypervalent iodine reagents are also known to mediate a variety of oxidative rearrangement processes. rsc.org

Carbocationic intermediates, which can be generated from this compound, are prone to rearrangement to form more stable carbocations. libretexts.orglibretexts.org These rearrangements, such as hydride or alkyl shifts, can lead to the formation of constitutional isomers of the initial product. lumenlearning.comopenstax.org

Furthermore, the oxygen atom of the oxane ring can participate in reactions, leading to the formation of oxonium ion intermediates. wikipedia.orgnih.gov An oxonium ion is a cation containing an oxygen atom with three bonds and a positive formal charge. wikipedia.org These intermediates can play a key role in controlling the stereoselectivity of nucleophilic substitution reactions and can be involved in complex rearrangement pathways. nih.govnih.govucdavis.edu The formation of a bridged oxonium ion intermediate can stabilize a positively charged carbon center and influence the stereochemical outcome of a reaction. nih.gov

Electrophilic and Radical Reactions of the Oxane Ring and Side Chain

While nucleophilic substitution at the iodomethyl group is a primary mode of reactivity, the oxane ring and its side chain can also participate in electrophilic and radical reactions.

Electrophilic aromatic substitution is a fundamental reaction type in which an electrophile attacks an aromatic ring, but similar principles can apply to the activation of the C-H bonds in the oxane ring under certain conditions. masterorganicchemistry.com However, the oxane ring is generally considered electron-rich and more susceptible to attack by strong electrophiles.

Iodine can also mediate radical reactions. nih.gov These processes can be initiated by the homolytic cleavage of the carbon-iodine bond or through other radical initiation pathways. The resulting radicals can then participate in a variety of transformations, including additions, cyclizations, and rearrangements.

Oxidative and Reductive Transformations of this compound

While general principles of organic chemistry suggest potential oxidative and reductive pathways for iodo-substituted cyclic ethers, the absence of specific studies on this compound prevents a detailed and scientifically accurate discussion of its behavior under such conditions. Mechanistic investigations, including the identification of reagents, reaction conditions, and resulting products, are essential for a thorough understanding of its chemical reactivity in this context. Without such dedicated research, any description of its oxidative and reductive transformations would be speculative and not based on established scientific findings.

Therefore, no data tables or detailed research findings on the oxidative and reductive transformations of this compound can be provided at this time.

Stereochemical Control and Conformational Analysis in 2 Iodomethyl 6 Methyloxane Chemistry

Elucidation of Absolute and Relative Stereochemistry in Oxane Systems

Determining the precise three-dimensional arrangement of atoms—both the relative configuration of the stereocenters (cis/trans) and the absolute configuration (R/S) of each enantiomer—is critical in the study of substituted oxanes.

In the synthesis of chiral molecules with multiple stereocenters, two key metrics of success are the diastereomeric excess (de) and the enantiomeric excess (ee). nih.gov Diastereomeric excess quantifies the prevalence of one diastereomer over another in a mixture, while enantiomeric excess measures the degree to which one enantiomer is present in greater amounts than its mirror image. unacademy.comqmul.ac.uk

The diastereomeric ratio (dr) or diastereomeric excess (de) is a measure of the stereoselectivity of a reaction that produces diastereomers. unacademy.com Diastereomers have distinct physical and chemical properties, such as different boiling points, melting points, and solubilities, which allows for their separation using techniques like fractional distillation or chromatography. unacademy.com The diastereomeric excess is calculated as the difference in the mole fractions of the major (D1) and minor (D2) diastereomers.

de = |D1 - D2| (where D1 + D2 = 1) qmul.ac.uk

Enantiomeric excess (ee) , conversely, describes the purity of a sample of a single diastereomer containing both enantiomers. It is defined as the absolute difference in the mole fractions of the (+)- and (-)-enantiomers (F(+) and F(-)).

ee = |F(+) - F(-)| (where F(+) + F(-) = 1) qmul.ac.uk

While chromatography, particularly chiral chromatography, is a standard method for determining these values, optical methods are also employed. bohrium.comrsc.org Techniques using circular dichroism (CD) spectra, sometimes combined with multivariate regression models, can rapidly determine both ee and de without the need for physical separation. nih.govbohrium.comrsc.org

MetricDefinitionSignificance in SynthesisCommon Determination Methods
Diastereomeric Excess (de) Measures the excess of one diastereomer over another in a mixture. unacademy.comqmul.ac.ukQuantifies the stereoselectivity of a reaction producing multiple stereocenters.Chromatography, Fractional Distillation, NMR Spectroscopy. unacademy.com
Enantiomeric Excess (ee) Measures the purity of a chiral substance, indicating the excess of one enantiomer over its mirror image. qmul.ac.ukIndicates the effectiveness of an asymmetric synthesis.Chiral Chromatography, Polarimetry, Circular Dichroism (CD) Spectroscopy. bohrium.comrsc.org

Achieving high levels of stereocontrol in the synthesis of molecules like 2-(iodomethyl)-6-methyloxane is a significant challenge. The use of chiral auxiliaries and asymmetric catalysis are primary strategies to direct the formation of a desired stereoisomer.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to guide the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For example, oxazolidinones, popularized by David Evans, can be used to direct alkylation or aldol (B89426) reactions. Amino alcohols are another important class, capable of forming chelates that control the approach of reagents. The key requirements for an effective auxiliary are that it induces high stereoselectivity and can be removed easily and recovered without loss of optical purity.

Asymmetric catalysis involves the use of a chiral catalyst to influence a chemical reaction, producing a chiral product with high enantiomeric or diastereomeric excess. nih.gov Transition metal-catalyzed reactions are particularly powerful for this purpose. rsc.org For instance, palladium-catalyzed intramolecular cyclizations of certain diols have been shown to produce 2,6-disubstituted tetrahydropyrans with excellent yields and high diastereoselectivities (>20:1 dr). nih.gov The stereochemical outcome in these reactions can be rationalized by the formation of a favorable conformation of an intermediate metal complex that minimizes steric interactions. nih.gov Similarly, bifunctional catalysis, where a catalyst has two distinct active sites, can be used to control the formation of multiple stereocenters in a single cascade reaction sequence, often with excellent stereocontrol. rsc.org

StrategyMechanism of StereocontrolExample ApplicationKey Advantage
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate, sterically directing the approach of reagents to one face of the molecule. Use of oxazolidinones to direct alkylation reactions. Can provide high stereoselectivity; the auxiliary is often recoverable.
Asymmetric Catalysis A small amount of a chiral catalyst creates a chiral environment, lowering the activation energy for the formation of one stereoisomer over others. nih.govPalladium-catalyzed cyclization to form substituted tetrahydropyrans. nih.govA small amount of catalyst can generate a large amount of chiral product (catalytic turnover).

Conformational Preferences of the this compound Ring

The six-membered oxane ring is not planar; it adopts puckered conformations to relieve the angle strain and torsional strain that would be present in a flat structure. libretexts.org The specific conformation adopted has a profound impact on the molecule's stability and reactivity.

Like cyclohexane, the oxane ring can exist in several conformations, primarily the chair, boat, and twist-boat. upenn.eduwikipedia.org

Chair Conformation: This is the most stable conformation for most substituted oxanes. libretexts.org In the chair form, all bond angles are close to the ideal tetrahedral angle (109.5°), and all adjacent C-H bonds are staggered, minimizing torsional strain. libretexts.orgkhanacademy.org Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Boat Conformation: This is a higher-energy, more flexible conformation. libretexts.org It suffers from two main sources of strain: torsional strain from eclipsing C-H bonds along the sides of the "boat," and steric strain between the "flagpole" substituents at the 1 and 4 positions. libretexts.orgyoutube.com

Twist-Boat (or Skew-Boat) Conformation: This conformation is an intermediate in energy between the chair and the boat. libretexts.org It is formed by a slight twisting of the boat conformation, which alleviates some of the flagpole interactions and eclipsing strain. libretexts.orgupenn.edu The twist-boat is more stable than the boat but significantly less stable than the chair. wikipedia.org

These conformations are interconvertible through a process known as ring flipping. wikipedia.org The interconversion from one chair form to another proceeds through higher-energy intermediates, including the half-chair and the twist-boat. wikipedia.orgyoutube.com The energy barrier for this process determines the rate of interconversion.

ConformationRelative EnergyKey Features
Chair Lowest (Most Stable)No angle strain; minimal torsional strain (all bonds staggered). libretexts.orgwikipedia.org
Twist-Boat IntermediateLess torsional and steric strain than the boat conformation. libretexts.orgupenn.edu
Boat HighSignificant torsional strain (eclipsing bonds) and steric strain (flagpole interactions). libretexts.orgyoutube.com
Half-Chair Highest (Transition State)Maximum angle and torsional strain; exists at the peak of the energy barrier for interconversion. wikipedia.org

The presence of the iodomethyl group at C2 and the methyl group at C6 significantly influences the conformational equilibrium of the oxane ring. In general, substituents prefer to occupy the more spacious equatorial position to minimize steric hindrance. upenn.edu An axial substituent experiences unfavorable 1,3-diaxial interactions with other axial atoms, which destabilizes the conformation. nih.gov

For this compound, both the cis and trans diastereomers will preferentially adopt a chair conformation where the larger iodomethyl group occupies an equatorial position. In the case of the trans isomer, a chair conformation can exist where both the methyl and iodomethyl groups are equatorial, leading to a highly stable arrangement. For the cis isomer, one substituent must be axial while the other is equatorial. Given that the iodomethyl group is sterically more demanding than the methyl group, the conformation with the equatorial iodomethyl and axial methyl group would be favored.

Computational studies on related 2-methyltetrahydropyran (B156201) show a strong preference for the equatorial conformer. nih.govresearchgate.net The presence of the oxygen atom in the ring also introduces electronic effects, such as the anomeric effect, which can influence conformational preferences, although this is more pronounced for electronegative substituents directly attached to C2. nih.govresearchgate.net The size of the halogen substituent can also impact ring geometry; in halogenated pyrans, 1,3-diaxial repulsion increases with the size of the halogen, which can lead to deviations in the ring's torsion angles. beilstein-journals.org This suggests that the large iodine atom in this compound will have a dominant effect on its conformational preferences, strongly favoring an equatorial position to minimize steric repulsion. beilstein-journals.org

Strategic Applications of 2 Iodomethyl 6 Methyloxane in Complex Molecule Synthesis

Utilization as a Key Intermediate in Natural Product Total Synthesis

The incorporation of pre-functionalized, stereochemically defined fragments is a cornerstone of efficient total synthesis. 2-(Iodomethyl)-6-methyloxane is an exemplary chiral building block that allows for the direct introduction of a substituted tetrahydropyran (B127337) ring into a target molecule. This approach is particularly advantageous in the synthesis of complex natural products where the tetrahydropyran unit is a central feature.

The synthesis of polycyclic ethers, a class of marine natural products known for their complex structures and potent biological activities, often relies on the iterative coupling of cyclic ether fragments. While direct examples involving this compound are not extensively documented, its potential as a key intermediate is clear. For instance, in the synthesis of natural products like (+)-muconin, which contains a sequential THF/THP framework, a fragment corresponding to this compound could be coupled with a suitably functionalized tetrahydrofuran (B95107) precursor. acs.orgnih.govresearchgate.net The iodomethyl group would serve as a potent electrophile for alkylation of a nucleophilic partner, thereby forging the key carbon-carbon bond that links the two heterocyclic rings.

Similarly, in the construction of macrolactones, where a long carbon chain is cyclized to form a large ring, this compound can be envisioned as a crucial fragment. The synthesis of macrolides such as neopeltolide, which features a 14-membered macrolactone fused to a tetrahydropyran ring, often involves the late-stage coupling of two advanced intermediates. nih.govnih.gov A strategy employing this compound could involve its reaction with a long-chain hydroxy acid. The tetrahydropyran would be introduced at a specific position, and the iodomethyl group could be converted to a phosphonium (B103445) salt for a subsequent Wittig reaction to complete the carbon skeleton prior to macrolactonization.

Below is a table illustrating potential coupling partners for this compound in the construction of these complex architectures.

Target ArchitectureThis compound DerivativePotential Coupling PartnerKey Reaction Type
Polycyclic EtherThis compoundAnionic THF derivativeNucleophilic Substitution
Macrolactone2-(Triphenylphosphoniomethyl)-6-methyloxane iodideLong-chain aldehyde-esterWittig Reaction
Fused Bicyclic SystemThis compoundIntramolecular nucleophileIntramolecular Alkylation

The stereochemical integrity of each component is paramount in the total synthesis of complex molecules. The use of enantiomerically pure this compound allows for the direct and predictable installation of multiple stereocenters. The synthesis of natural products like (-)-centrolobine, a diarylheptanoid with a cis-disubstituted tetrahydropyran ring, provides a relevant context. acs.orgnih.govresearchgate.net Although the reported syntheses of (-)-centrolobine utilize intramolecular cyclization strategies to form the tetrahydropyran ring, a convergent approach could employ a chiral this compound derivative. This would involve the coupling of the tetrahydropyran fragment with the aryl side chain, with the stereochemistry of the final product being dictated by the chirality of the starting oxane.

The table below summarizes the stereochemical implications of using a chiral this compound building block.

Chiral Building BlockDesired Stereochemistry in TargetPotential Synthetic Transformation
(2R,6S)-2-(Iodomethyl)-6-methyloxaneDefined stereocenters at C2 and C6S N 2 displacement with inversion or retention
(2S,6R)-2-(Iodomethyl)-6-methyloxaneEnantiomeric series of the targetIdentical synthetic route with opposite enantiomer

Development of Novel Synthetic Methodologies Facilitated by Iodomethyl Oxanes

The unique reactivity of this compound also positions it as a valuable tool for the development of new synthetic methods. Its ability to act as a precursor to various reactive intermediates can be exploited to access a wide range of molecular scaffolds.

While the tetrahydropyran ring is a common motif, the iodomethyl functionality allows for the transformation of the oxane into other heterocyclic systems. mtak.huibmmpeptide.comderpharmachemica.com For example, treatment of this compound with a suitable nitrogen nucleophile, followed by intramolecular cyclization, could lead to the formation of fused or spirocyclic nitrogen-containing heterocycles. This strategy provides a route to novel molecular frameworks that may possess interesting biological properties. Furthermore, ring-opening reactions of the tetrahydropyran, followed by functionalization of the resulting acyclic chain, can provide access to a variety of linear and cyclic products that would be difficult to prepare by other means. cas.cn

The concept of a chiral building block is central to modern asymmetric synthesis. mdpi.comcnr.itnih.govresearchgate.net this compound, available in enantiomerically pure form, serves as a versatile starting material for the synthesis of a variety of other chiral molecules. The iodomethyl group can be readily converted into a range of other functional groups, such as alcohols, aldehydes, carboxylic acids, and amines, without disturbing the stereocenters on the tetrahydropyran ring. This allows for the elaboration of the molecule in a stepwise and controlled manner, making it a valuable precursor for the synthesis of complex pharmaceutical intermediates and other high-value chemicals.

The following table outlines some of the potential transformations of the iodomethyl group and their applications.

Starting MaterialReagent(s)Product Functional GroupApplication
This compoundNaOH, H 2 O-CH 2 OH (Hydroxymethyl)Introduction of a primary alcohol
This compoundDMSO, NaHCO 3-CHO (Formyl)Aldehyde for further C-C bond formation
This compoundKCN, then H 3 O +-CH 2 COOH (Carboxymethyl)Carboxylic acid for amide or ester formation
This compoundNaN 3 , then H 2 /Pd-CH 2 NH 2 (Aminomethyl)Introduction of a primary amine

Applications in Advanced Organic Transformations (e.g., Cascade Reactions, Cross-Couplings)

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of modern organic transformations, including cascade reactions and cross-coupling reactions. These advanced methods allow for the rapid construction of molecular complexity from simple starting materials.

Cascade reactions, where multiple bond-forming events occur in a single operation, can be initiated by the formation of a reactive intermediate from this compound. nih.govacs.orgnih.govresearchgate.net For example, the generation of a radical at the methylene (B1212753) carbon could trigger a series of intramolecular cyclizations to form complex polycyclic systems. Alternatively, the displacement of the iodide to form an oxonium ion could initiate a cascade of rearrangements and cyclizations.

Cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodomethyl group of this compound is a suitable electrophile for a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. This would allow for the direct coupling of the tetrahydropyran moiety with a wide range of partners, including aryl, vinyl, and alkyl organometallic reagents. This approach provides a convergent and highly flexible method for the synthesis of complex molecules containing the 2-methyl-6-substituted oxane core.

The table below provides a summary of potential advanced organic transformations involving this compound.

Reaction TypeCatalyst/ReagentsPotential Coupling PartnerProduct Type
Suzuki CouplingPd(PPh 3 ) 4 , baseArylboronic acid2-(Arylmethyl)-6-methyloxane
Sonogashira CouplingPdCl 2 (PPh 3 ) 2 , CuI, amineTerminal alkyne2-(Alkynylmethyl)-6-methyloxane
Heck ReactionPd(OAc) 2 , phosphine (B1218219) ligandAlkene2-(Alkenylmethyl)-6-methyloxane
Radical CascadeAIBN, Bu 3 SnHUnsaturated precursorPolycyclic product

Advanced Spectroscopic and Diffraction Methods for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxane Systems

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex oxane systems like 2-(iodomethyl)-6-methyloxane. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful methods that resolve overlapping signals found in 1D spectra and reveal correlations between different nuclei, which is crucial for unambiguously assigning the structure and stereochemistry of 2,6-disubstituted oxanes. longdom.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the proton at C2 to the adjacent protons on the oxane ring (H3ax, H3eq) and the protons of the iodomethyl group. Similarly, the proton at C6 would show correlations to the C5 protons and the methyl group protons. This establishes the proton connectivity framework within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.eduyoutube.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum. Each proton on the oxane ring and its substituents would show a correlation to its corresponding carbon atom, confirming the C-H framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. libretexts.orgyoutube.com This technique is invaluable for piecing together the complete carbon skeleton. For instance, the protons of the methyl group at C6 would show a correlation to C6 and C5. The protons of the iodomethyl group would show correlations to C2 and potentially C3, confirming the placement of the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. longdom.org In a 2,6-disubstituted oxane, the relative orientation of the substituents (cis or trans) can be determined by observing NOE cross-peaks. For a cis-isomer, a NOE would be expected between the axial protons at C2 and C6. For a trans-isomer, a NOE would be seen between the axial proton at C2 and the equatorial proton at C6 (and vice versa), depending on the chair conformation.

The following table represents typical ¹H and ¹³C NMR chemical shift assignments for a generic cis-2,6-disubstituted oxane system, which can be extrapolated for this compound.

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2~70-75~3.5-4.0 (m)
3~30-35~1.5-1.9 (m)
4~20-25~1.3-1.7 (m)
5~30-35~1.5-1.9 (m)
6~70-75~3.5-4.0 (m)
CH₃ (at C6)~20-25~1.1-1.3 (d)
CH₂I (at C2)~5-10~3.1-3.4 (m)

Dynamic NMR for Conformational Studies

The oxane ring is not static; it exists in a dynamic equilibrium between different conformations, primarily chair and twist-boat forms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is used to study these conformational processes.

For this compound, the chair-chair interconversion can be monitored. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. As the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial protons broaden and then resolve into distinct signals at even lower temperatures. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring flip can be calculated, providing insight into the conformational flexibility and the relative stability of the conformers where the substituents are in axial or equatorial positions.

Mass Spectrometry (MS) in Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₇H₁₃IO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming its identity.

Molecular FormulaNominal MassExact Mass (Calculated)
C₇H₁₃IO240239.9957

Tandem MS for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. researchgate.net This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely proceed through several key pathways. chemguide.co.ukdocbrown.infolibretexts.org

A plausible fragmentation pathway for this compound would involve:

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), resulting in a stable carbocation.

Ring Opening: The oxane ring can undergo cleavage, often initiated by the oxygen atom. Alpha-cleavage next to the oxygen is common for ethers.

Loss of Substituents: Cleavage of the bonds connecting the methyl and iodomethyl groups to the ring.

The table below outlines potential major fragments and their corresponding m/z values.

m/z ValuePossible Fragment IdentityDescription
240[C₇H₁₃IO]⁺Molecular Ion (M⁺)
127[I]⁺Iodine Cation
113[M - I]⁺Loss of an iodine atom
99[M - CH₂I]⁺Loss of the iodomethyl group
85[C₆H₁₃]⁺Alkyl fragment from ring cleavage
43[C₃H₇]⁺Isopropyl fragment

X-ray Crystallography for Absolute Stereochemical Assignment of Oxane Derivatives

While NMR techniques are powerful for determining relative stereochemistry, X-ray crystallography provides the most definitive method for establishing the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. mdpi.comresearchgate.net This diffraction technique maps the electron density of the atoms in the crystal, revealing their precise three-dimensional arrangement, bond lengths, and bond angles. wikipedia.org

For a chiral derivative of this compound, single-crystal X-ray diffraction would unambiguously determine the R or S configuration at the chiral centers (C2 and C6). It would also provide precise data on the preferred conformation of the oxane ring in the solid state, confirming whether it adopts a chair, boat, or twist-boat conformation and showing the exact axial or equatorial positions of the substituents. This level of structural detail is often unattainable by other methods and serves as the ultimate proof of stereochemical assignments. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Analysis

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive methods for investigating the stereochemical aspects of chiral molecules like this compound. These techniques are instrumental in determining enantiomeric purity and elucidating the conformational preferences of the oxane ring.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgwikipedia.org A compound exhibiting a Cotton effect will show a characteristic anomalous dispersion curve where the optical rotation undergoes a rapid change, crossing zero near the wavelength of maximum absorption. libretexts.org The shape of this curve—a positive (peak then trough) or negative (trough then peak) Cotton effect—is directly related to the stereochemistry of the molecule. libretexts.org Studies on similar small chiral molecules, such as (S)-methyloxirane, have shown that ORD is highly sensitive to the choice of one-electron basis set and optimized geometry in theoretical calculations, and that solvent effects can be significant. sns.itvt.edu The accurate prediction and experimental measurement of the ORD curve for this compound can thus serve as a reliable method for assigning its absolute configuration and confirming its enantiomeric purity.

The combination of CD and ORD provides a comprehensive stereochemical profile. While ORD is effective over a broad wavelength range, CD offers higher resolution for individual electronic transitions. Together, they are indispensable tools for the stereochemical quality control of enantiomerically pure this compound.

Table 1: Illustrative Chiroptical Data for Chiral Cyclic Ethers

ParameterDescriptionTypical Wavelength Range (nm)Application to this compound
CD (Δε) Molar Circular Dichroism200-400Determination of absolute configuration and enantiomeric excess via the sign and magnitude of the Cotton effect associated with C-O-C and C-I chromophores.
ORD ([α]) Specific Rotation250-700Confirmation of absolute configuration through the sign (positive/negative) of the Cotton effect curve. libretexts.org
g-factor (Δε/ε) Anisotropy or Dissymmetry Factor200-400Provides information on the magnetic contribution to a given Cotton effect, useful for detailed conformational analysis. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis in Reaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a cornerstone for the structural characterization and real-time monitoring of reactions involving this compound. mdpi.com These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups and bond arrangements present. mdpi.commdpi.com

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of bonds with a changing dipole moment. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features. The asymmetric and symmetric C-O-C stretching vibrations of the oxane ring are anticipated in the 1150-1050 cm⁻¹ region, a hallmark of cyclic ethers. The C-I stretching vibration, typically found in the lower frequency range of 600-500 cm⁻¹, provides direct evidence of the iodomethyl substituent. Additionally, C-H stretching vibrations for the methyl and methylene (B1212753) groups will appear around 3000-2850 cm⁻¹, while their bending (scissoring, wagging) modes are expected between 1470-1350 cm⁻¹. theaic.org

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. mdpi.com It is particularly sensitive to vibrations of non-polar or symmetric bonds. For this compound, the symmetric C-C stretching modes within the ring skeleton would be clearly observable. mdpi.com The C-I bond also possesses a Raman-active stretching mode. An advantage of Raman spectroscopy is its low interference from aqueous media, making it highly suitable for monitoring reactions in solution. researchgate.net

In reaction studies , both IR and Raman spectroscopy are powerful tools for in-situ monitoring. researchgate.netnih.gov For instance, in a substitution reaction where the iodide is displaced, the disappearance of the characteristic C-I stretching band (around 600-500 cm⁻¹) can be tracked in real-time. researchgate.net Concurrently, the appearance of new bands corresponding to the newly formed bond can be observed, allowing for the determination of reaction kinetics, endpoints, and the detection of intermediates. rsc.org The combination of these techniques provides a comprehensive, molecular-level view of the chemical transformation as it occurs.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
C-H Stretch -CH₃, -CH₂2960-28502960-2850Typically strong in both IR and Raman.
C-H Bend -CH₃, -CH₂1470-13501470-1350Includes scissoring and wagging modes. theaic.org
C-O-C Stretch Oxane Ring (Ether)1150-1050 (asymmetric, strong)900-800 (symmetric, strong)The strong asymmetric stretch in IR is a key identifier for the ether linkage.
C-C Stretch Ring Skeleton1200-8001200-800Provides information on ring conformation. mdpi.com
C-I Stretch Iodomethyl Group600-500600-500A crucial band for monitoring reactions involving the iodide leaving group.

Computational and Theoretical Investigations of 2 Iodomethyl 6 Methyloxane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the chemical behavior of molecules. These methods provide insights into the distribution of electrons and the energetic profiles of chemical reactions.

DFT studies are crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. For 2-(iodomethyl)-6-methyloxane, a primary area of interest is the nucleophilic substitution at the iodomethyl group, a common reaction for haloalkanes.

Theoretical investigations into analogous systems, such as the ring-opening of 2-(chloromethyl)oxirane by nucleophiles, have demonstrated the utility of DFT in elucidating reaction mechanisms. researchgate.netsemanticscholar.org These studies show that such reactions typically proceed via an SN2-like mechanism. The geometry of the transition states and the activation parameters can be precisely calculated. researchgate.netsemanticscholar.org

For this compound, a DFT study could model its reaction with a nucleophile (Nu⁻). The reaction would likely proceed through a backside attack on the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products.

A hypothetical reaction pathway is illustrated below:

This compound + Nu⁻ → [Transition State]‡ → 2-(nucleophilomethyl)-6-methyloxane + I⁻

The calculated activation energy (ΔG‡) and reaction energy (ΔGrxn) would provide quantitative measures of the reaction's feasibility and thermodynamics.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Products-15.2

Note: Data are hypothetical and based on typical values for SN2 reactions involving iodides.

Quantum chemical calculations are also proficient at predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. Methods like DFT can be used to calculate vibrational frequencies (corresponding to IR spectroscopy) and NMR chemical shifts. wikipedia.org

Furthermore, these calculations can determine the relative energies of different conformers of this compound. The oxane ring can adopt various conformations, such as chair and boat forms, and the orientation of the iodomethyl and methyl substituents will influence their relative stabilities. Conformational analysis of similarly substituted pyranosides has shown that stereodefined substituents create predictable conformational biases.

A computational analysis would involve rotating the bonds to the substituents and calculating the energy at each step to map the potential energy surface and identify the lowest energy conformers.

Table 2: Hypothetical Relative Conformational Energies of this compound

ConformerRelative Energy (kcal/mol)
Chair (equatorial iodomethyl, equatorial methyl)0.0
Chair (axial iodomethyl, equatorial methyl)+2.5
Chair (equatorial iodomethyl, axial methyl)+1.8
Twist-Boat+5.5

Note: Energies are hypothetical, illustrating the expected stability of equatorial over axial substitutions in a chair conformation.

Molecular Dynamics Simulations for Conformational Landscapes of Oxane Derivatives

While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, offering a deeper understanding of the conformational landscape of flexible molecules like oxane derivatives.

For this compound, an MD simulation would reveal the transitions between different conformations and the timescales on which these changes occur. By simulating the molecule in a solvent, one can also investigate the influence of the environment on its conformational preferences. The results of an MD simulation can be used to generate a free energy landscape, which maps the stability of different conformations.

Reaction Mechanism Modeling and Computational Elucidation of Rearrangements

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, including rearrangements. In systems containing cyclic ethers, acid-catalyzed rearrangements are a possibility. DFT studies can be employed to explore the mechanisms of such transformations. researchgate.netsemanticscholar.org

For this compound, a plausible rearrangement could be initiated by the departure of the iodide ion, potentially assisted by a Lewis acid, to form a primary carbocation. This carbocation could then undergo a hydride shift or ring-opening, leading to a more stable secondary or tertiary carbocation, which would then be trapped by a nucleophile.

Computational modeling of these pathways would involve locating the transition states for each elementary step (iodide departure, hydride shift, nucleophilic attack) and calculating the corresponding activation barriers. The calculated energy profile would allow for a comparison of the feasibility of different rearrangement pathways, thereby predicting the likely products of such a reaction.

Future Research Directions and Outlook for 2 Iodomethyl 6 Methyloxane Chemistry

Innovations in Environmentally Benign Synthesis of Halogenated Oxanes

The synthesis of halogenated organic compounds is a cornerstone of chemical manufacturing, yet traditional methods often rely on hazardous reagents and generate substantial waste. Future research into the synthesis of 2-(iodomethyl)-6-methyloxane and related halogenated oxanes must prioritize the principles of green chemistry. This involves developing methodologies that are safer, more efficient, and have a reduced environmental footprint.

Synthesis ApproachPotential AdvantagesResearch Focus
Catalytic Iodination Reduced reagent use, potential for asymmetric synthesis, lower waste generation.Development of novel transition metal or organocatalysts for the selective iodination of oxane precursors.
Solid-Supported Reagents Simplified purification (filtration), potential for reagent recycling, improved safety. researchgate.netImmobilization of iodine-based reagents on polymers or inorganic supports.
Solvent-Free Conditions Elimination of volatile organic compounds (VOCs), potential for increased reaction rates. researchgate.netInvestigation of mechanochemical (ball-milling) or microwave-assisted syntheses.
Bio-catalysis High selectivity, mild reaction conditions, use of renewable resources.Screening for enzymes (e.g., haloperoxidases) capable of iodinating appropriate oxane precursors.

Exploration of Unprecedented Reactivity and Transformations of the Iodomethyl Group

The iodomethyl group is a highly versatile functional handle, primarily known for its role in nucleophilic substitution reactions. However, its reactivity, particularly when adjacent to the oxane ring oxygen, is ripe for further exploration. The potential for anchimeric assistance from the ring oxygen could lead to unexpected reaction pathways, including rearrangements and ring-opening reactions.

Future studies should systematically investigate the reaction of this compound with a diverse array of nucleophiles, radicals, and organometallic reagents. Quantum chemical studies could complement experimental work to predict and understand novel reaction mechanisms, such as the formation of transient oxonium or seleniranium-like intermediates that can direct reaction outcomes in unexpected ways. mdpi.com A deeper understanding of these pathways could unlock new synthetic strategies for constructing complex heterocyclic systems that are otherwise difficult to access.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Transitioning the synthesis of this compound from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netrsc.org Halogenation reactions can be highly exothermic, and flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. scispace.com This enhanced control is crucial for ensuring high selectivity and reproducibility, particularly on an industrial scale. nih.gov

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions, rapid optimization, and the on-demand production of compound libraries for further research. chimia.chbeilstein-journals.orgmpg.de Such systems can accelerate the discovery of new transformations of this compound and facilitate its efficient, large-scale production for applications in materials science and beyond. thieme-connect.de

TechnologyApplication to this compoundKey Benefits
Continuous Flow Reactors Synthesis and subsequent functionalization of the compound.Enhanced safety for exothermic halogenations, precise temperature/pressure control, improved yield and purity, easy scalability. researchgate.netnih.gov
Automated Synthesis Platforms High-throughput screening of reaction parameters and derivatization reactions.Rapid optimization, accelerated discovery of new reactivity, generation of compound libraries for biological or material screening. chimia.ch
In-line Purification/Analytics Integration of purification modules (e.g., liquid-liquid extraction) and analytical tools (e.g., HPLC, NMR) into the flow path.Telescoping of multi-step sequences, real-time reaction monitoring, reduced manual handling and waste. flinders.edu.au

Emerging Roles in Supramolecular Chemistry and Advanced Materials Science

The structural features of this compound make it an attractive building block for supramolecular chemistry and the design of advanced functional materials. The iodine atom is a capable halogen bond donor, a non-covalent interaction that is increasingly used for the rational design of crystal structures and the assembly of complex molecular architectures. Future research could explore the use of this compound in crystal engineering to create novel solid-state materials with tailored properties.

Furthermore, the iodomethyl group serves as a reactive site for covalently grafting the chiral oxane unit onto surfaces or into polymer backbones. mdpi.com This could lead to the development of new materials such as chiral stationary phases for chromatography, functionalized nanoparticles, or modified electrodes. sigmaaldrich.comukm.my The incorporation of the polar oxane ring can modify the physical and chemical properties of materials, influencing factors like solubility, surface energy, and biocompatibility. mdpi.comresearchgate.net

Q & A

Q. What precautions are necessary when handling this compound due to its iodine content?

  • Methodological Answer :
  • Containment : Use gloveboxes or fume hoods to prevent inhalation/contact.
  • Waste disposal : Treat with NaHSO₃ to reduce iodide toxicity before neutralization.
  • Monitoring : Regular thyroid function tests for lab personnel, as iodine exposure can affect endocrine health .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.